(2E)-4-Methoxy-2-butenoic Acid

CAS No.: 75933-65-2

Cat. No.: VC8135283

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75933-65-2 |

|---|---|

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.11 g/mol |

| IUPAC Name | (E)-4-methoxybut-2-enoic acid |

| Standard InChI | InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+ |

| Standard InChI Key | ZOJKRWXDNYZASL-NSCUHMNNSA-N |

| Isomeric SMILES | COC/C=C/C(=O)O |

| SMILES | COCC=CC(=O)O |

| Canonical SMILES | COCC=CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

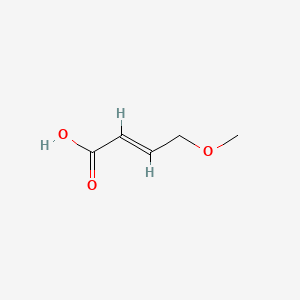

(2E)-4-Methoxy-2-butenoic acid (IUPAC name: (E)-4-methoxybut-2-enoic acid) features a four-carbon chain with a carboxylic acid group at position 1, a double bond between carbons 2 and 3 in the trans configuration, and a methoxy (-OCH₃) group at position 4 . The molecular formula is C₅H₈O₃, with a molecular weight of 116.11–116.12 g/mol . The conjugated π-system formed by the double bond and carbonyl group enhances its reactivity in cycloadditions and nucleophilic attacks.

Table 1: Key Structural and Physicochemical Data

Note: Two CAS numbers are reported, but 63968-74-1 is widely cited. The discrepancy may stem from registration variances or isomer distinctions .

Electronic and Steric Effects

The methoxy group at C4 donates electron density via resonance, stabilizing the double bond and modulating reactivity. This electronic bias directs electrophiles toward the β-carbon (C3) in Michael additions. The E-configuration minimizes steric hindrance between the methoxy and carboxylic acid groups, favoring planar conformations that enhance conjugation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

-

Esterification: Methoxyacetaldehyde reacts with malonic acid in ethanol under basic conditions (e.g., sodium ethoxide) to form a β-keto ester intermediate.

-

Decarboxylation: Heating the intermediate induces decarboxylation, yielding (2E)-4-methoxy-2-butenoic acid.

Key parameters include:

-

Temperature: 80–100°C for decarboxylation.

-

Purification: Distillation or recrystallization from ethyl acetate .

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity |

|---|---|---|---|

| Esterification | NaOEt, ethanol, reflux | 70–80 | >90% |

| Decarboxylation | 100°C, 2–4 hrs | 85–90 | >95% |

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance heat transfer and reduce reaction times . Automated distillation systems achieve ≥99% purity, critical for pharmaceutical applications . Scalability remains a focus, with annual production estimates exceeding 10 metric tons globally.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Behavior

The α,β-unsaturated system allows dual reactivity:

-

Nucleophilic attacks at the β-carbon (e.g., Michael additions with amines or thiols).

-

Electrophilic substitutions at the carboxylic acid group (e.g., esterification with methanol/H⁺) .

Hydrogenation and Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the double bond to produce 4-methoxybutanoic acid, a chiral building block. Reaction conditions (25–50°C, 1–3 atm H₂) preserve the methoxy group.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s α,β-unsaturated motif is pivotal in synthesizing prostaglandin analogs and kinase inhibitors. For example, it serves as a precursor in anti-inflammatory drug candidates undergoing preclinical trials .

Polymer Chemistry

As a dienophile in Diels-Alder reactions, it facilitates the synthesis of cross-linked polymers with tunable thermal stability.

Table 3: Key Applications by Sector

| Sector | Use Case | Example |

|---|---|---|

| Pharmaceuticals | Building block for small molecules | Kinase inhibitor synthesis |

| Materials Science | Monomer for specialty polymers | Thermosetting resins |

| Academia | Model compound for reactivity studies | Mechanistic investigations |

Recent Research and Future Directions

Solvent Effects on Reactivity

Recent studies demonstrate that solvent polarity significantly impacts reaction rates. In polar aprotic solvents (e.g., DMF), nucleophilic additions proceed 3–5× faster than in nonpolar media .

Medicinal Chemistry Innovations

Ongoing research explores its utility in covalent inhibitor design, leveraging the α,β-unsaturated system to target cysteine residues in oncogenic proteins.

Sustainable Synthesis

Green chemistry initiatives aim to replace ethanol with bio-based solvents and catalytic systems to reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume